1-[2-(2-Nitrophenoxy)ethyl]piperidine
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Overview
Description
1-[2-(2-Nitrophenoxy)ethyl]piperidine is an organic compound with the molecular formula C13H18N2O3 It is a piperidine derivative, characterized by the presence of a nitrophenoxy group attached to an ethyl chain, which is further connected to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[2-(2-Nitrophenoxy)ethyl]piperidine can be synthesized through a multi-step process. One common method involves the reaction of 2-nitrophenol with 1-(2-chloroethyl)piperidine hydrochloride. The reaction typically occurs in the presence of a base, such as sodium hydroxide, and an organic solvent like dimethylformamide. The reaction conditions include heating the mixture to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2-Nitrophenoxy)ethyl]piperidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethyl chain can undergo nucleophilic substitution reactions, where the piperidine ring can be replaced with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide, dimethylformamide.
Major Products Formed:
Reduction: 1-[2-(2-Aminophenoxy)ethyl]piperidine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(2-Nitrophenoxy)ethyl]piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(2-Nitrophenoxy)ethyl]piperidine involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes and receptors, potentially inhibiting or activating their functions. The piperidine ring may also play a role in modulating the compound’s overall activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
1-[2-(4-Nitrophenoxy)ethyl]piperidine: Similar structure but with the nitro group in a different position on the phenoxy ring.
1-[2-(2-Aminophenoxy)ethyl]piperidine: A reduced form of the compound with an amino group instead of a nitro group.
Uniqueness: 1-[2-(2-Nitrophenoxy)ethyl]piperidine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The position of the nitro group on the phenoxy ring influences its reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[2-(2-nitrophenoxy)ethyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c16-15(17)12-6-2-3-7-13(12)18-11-10-14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKVNAGDMGTIQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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